molecular formula C5H3BrClFS B11880643 5-Bromo-2-(chloromethyl)-3-fluorothiophene

5-Bromo-2-(chloromethyl)-3-fluorothiophene

Cat. No.: B11880643
M. Wt: 229.50 g/mol
InChI Key: GGNYYPJXQSOXKL-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-3-fluorothiophene: is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(chloromethyl)-3-fluorothiophene typically involves the halogenation of thiophene derivatives. One common method includes the bromination of 2-(chloromethyl)-3-fluorothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available thiophene derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-3-fluorothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-(chloromethyl)-3-fluorothiophene.

Scientific Research Applications

5-Bromo-2-(chloromethyl)-3-fluorothiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-3-fluorothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorothiophene
  • 2-(Chloromethyl)-3-fluorothiophene
  • 5-Bromo-3-fluorothiophene

Uniqueness

5-Bromo-2-(chloromethyl)-3-fluorothiophene is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the thiophene ring. This combination of halogens imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C5H3BrClFS

Molecular Weight

229.50 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-3-fluorothiophene

InChI

InChI=1S/C5H3BrClFS/c6-5-1-3(8)4(2-7)9-5/h1H,2H2

InChI Key

GGNYYPJXQSOXKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)CCl)Br

Origin of Product

United States

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